![molecular formula C14H22N2O2 B13835333 N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)
N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME is a chemical compound that belongs to the class of acetophenone derivatives Acetophenone itself is a simple ketone with a phenyl group attached to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME typically involves multiple steps. One common method starts with the acetophenone as the base compound. The 4’-(2-(diethylamino)ethoxy) group can be introduced through an etherification reaction, where the hydroxyl group of acetophenone reacts with 2-(diethylamino)ethanol under acidic conditions to form the ether linkage. The oxime group is then introduced by reacting the resulting compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The diethylamino group may interact with cellular receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: The base compound with a simpler structure.
4’-Hydroxyacetophenone: Contains a hydroxyl group instead of the diethylaminoethoxy group.
2-Aminoacetophenone: Contains an amino group instead of the oxime group.
Uniqueness
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME is unique due to the combination of the diethylaminoethoxy and oxime groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
(NE)-N-[1-[4-[2-(diethylamino)ethoxy]phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)10-11-18-14-8-6-13(7-9-14)12(3)15-17/h6-9,17H,4-5,10-11H2,1-3H3/b15-12+ |
Clave InChI |
AOQGEVJQKKBQQP-NTCAYCPXSA-N |
SMILES isomérico |
CCN(CC)CCOC1=CC=C(C=C1)/C(=N/O)/C |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



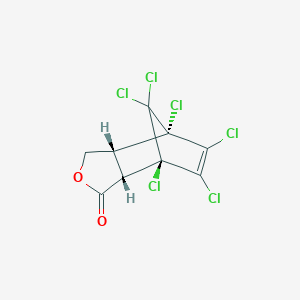


![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
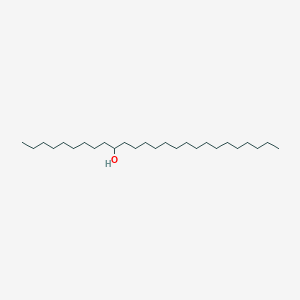



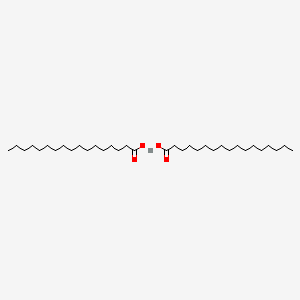
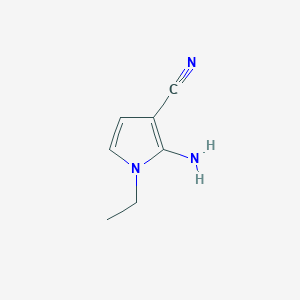

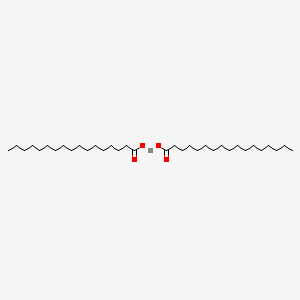
![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
